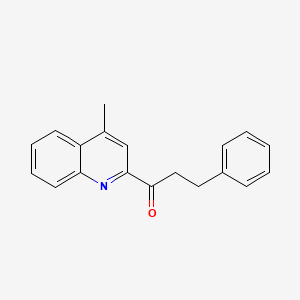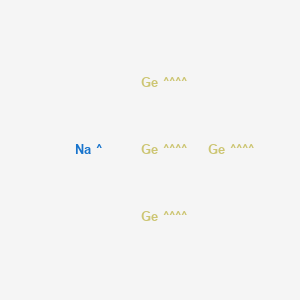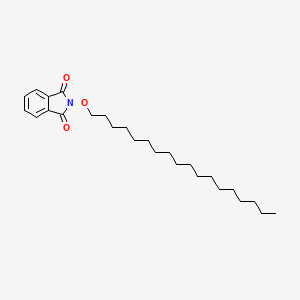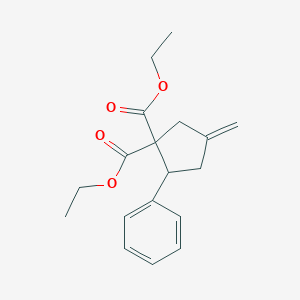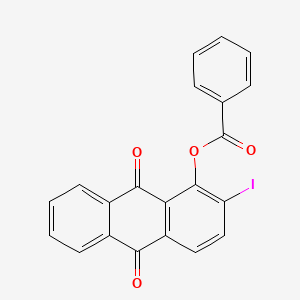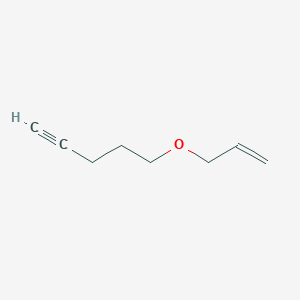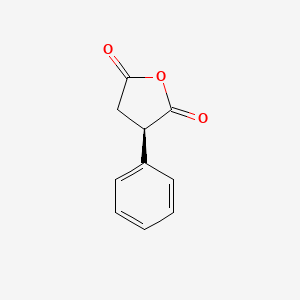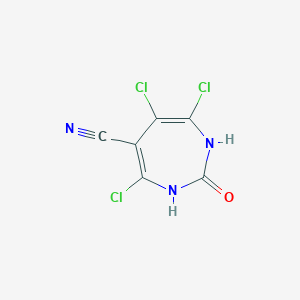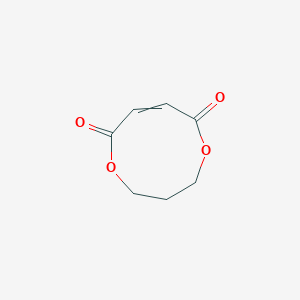
3,4-Dihydro-2H-1,5-dioxonine-6,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-1,5-dioxonine-6,9-dione is a heterocyclic compound with a unique structure that includes a six-membered ring containing two oxygen atoms and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1,5-dioxonine-6,9-dione typically involves multicomponent reactions. One efficient method involves the condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in an ionic liquid such as [bmim]BF4 . This reaction is carried out under mild conditions, resulting in high yields and short reaction times .
Industrial Production Methods
the principles of green chemistry, such as using environmentally benign solvents like glycerol, can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,5-dioxonine-6,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the double bonds within the ring.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
3,4-Dihydro-2H-1,5-dioxonine-6,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1,5-dioxonine-6,9-dione involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-dione: This compound shares a similar structure and is synthesized using similar methods.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different ring structure but exhibits similar biological activities.
Uniqueness
3,4-Dihydro-2H-1,5-dioxonine-6,9-dione is unique due to its specific ring structure and the presence of two oxygen atoms, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
116650-40-9 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-dioxonine-6,9-dione |
InChI |
InChI=1S/C7H8O4/c8-6-2-3-7(9)11-5-1-4-10-6/h2-3H,1,4-5H2 |
InChI Key |
PEAOIHXRBOPFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C=CC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


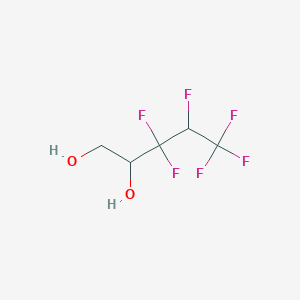

![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)
